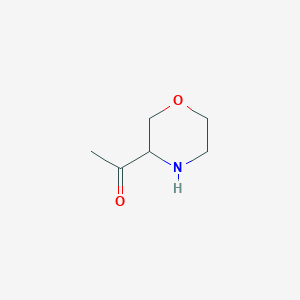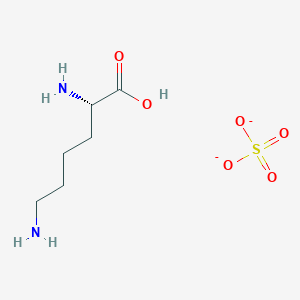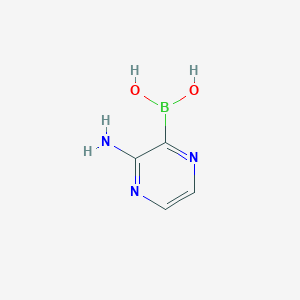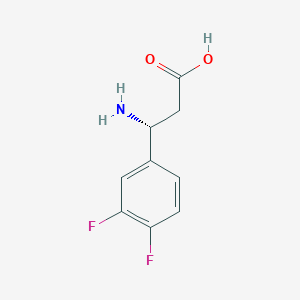
(3Z)-Oct-3-EN-5-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-Oct-3-EN-5-yne is an organic compound characterized by the presence of both a double bond and a triple bond within its carbon chain. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-Oct-3-EN-5-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene under specific reaction conditions. This can be achieved through various catalytic processes, such as palladium-catalyzed coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
化学反应分析
Types of Reactions
(3Z)-Oct-3-EN-5-yne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in different saturated or unsaturated products.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium or platinum are typical for reducing the triple bond.
Substitution: Halogenation reactions using halogens like chlorine or bromine are common for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.
科学研究应用
(3Z)-Oct-3-EN-5-yne has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3Z)-Oct-3-EN-5-yne involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of both the double and triple bonds, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures.
相似化合物的比较
Similar Compounds
(3E)-Oct-3-EN-5-yne: An isomer with the same molecular formula but different spatial arrangement of the double bond.
1-Octyne: A similar alkyne with a single triple bond.
3-Octene: A similar alkene with a single double bond.
Uniqueness
(3Z)-Oct-3-EN-5-yne is unique due to the presence of both a double bond and a triple bond in its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This dual functionality allows for a wider range of chemical reactions and applications.
属性
分子式 |
C8H12 |
|---|---|
分子量 |
108.18 g/mol |
IUPAC 名称 |
(Z)-oct-3-en-5-yne |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h5,7H,3-4H2,1-2H3/b7-5- |
InChI 键 |
DEDXOXBKCFZRJB-ALCCZGGFSA-N |
手性 SMILES |
CC/C=C\C#CCC |
规范 SMILES |
CCC=CC#CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11748286.png)
![2-amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one;hydrochloride](/img/structure/B11748300.png)
![1-(difluoromethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11748301.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11748317.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11748327.png)
![3-{[(3,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11748335.png)

![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748350.png)
![5-[(Dimethylamino)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11748351.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11748366.png)
